molecular formula C8H13N3 B12279206 2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-cyclopropylamine

2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-cyclopropylamine

Cat. No.: B12279206
M. Wt: 151.21 g/mol
InChI Key: JPVKPTLFDDQSIE-UHFFFAOYSA-N
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Description

2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-cyclopropylamine is a compound that belongs to the class of cyclopropylamines It features a cyclopropylamine core substituted with a 1-methyl-1H-pyrazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-cyclopropylamine can be achieved through a multi-step process. One common method involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with cyclopropylamine under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Solvent-free conditions and catalytic methods may also be employed to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-cyclopropylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-cyclopropylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-cyclopropylamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole core and exhibit similar chemical reactivity.

    Cyclopropylamines: Compounds with a cyclopropylamine core, which may have different substituents but similar structural features.

Uniqueness

2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-cyclopropylamine is unique due to the combination of the cyclopropylamine and pyrazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-methyl-1-(1-methylpyrazol-4-yl)cyclopropan-1-amine

InChI

InChI=1S/C8H13N3/c1-6-3-8(6,9)7-4-10-11(2)5-7/h4-6H,3,9H2,1-2H3

InChI Key

JPVKPTLFDDQSIE-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(C2=CN(N=C2)C)N

Origin of Product

United States

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